molecular formula C6H9ClO3 B1443740 Ethyl-3-chloro-2-oxo butanoate CAS No. 50774-86-2

Ethyl-3-chloro-2-oxo butanoate

Cat. No.: B1443740
CAS No.: 50774-86-2
M. Wt: 164.59 g/mol
InChI Key: WHHFJPUOJRVNFU-UHFFFAOYSA-N
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Description

Ethyl-3-chloro-2-oxo butanoate is an organic compound with the molecular formula C6H9ClO3. It is a clear, colorless to pale yellow liquid with an acetic odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Biochemical Analysis

Biochemical Properties

Ethyl-3-chloro-2-oxo butanoate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the reduction of this compound to its corresponding hydroxy derivative . This interaction is essential for the production of enantiomerically pure compounds used in pharmaceuticals and agrochemicals. The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the reduction process.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeabilize cell membranes, affecting their integrity and function . This compound also impacts the biocatalytic activity of cells, enhancing the synthesis of specific chiral intermediates. Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. It acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to hydroxy derivatives . This reduction process involves the transfer of electrons from NADH or NADPH to this compound, resulting in the formation of the reduced product. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can impact its effectiveness in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can maintain its activity for several hours, but prolonged exposure may lead to reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and promote the synthesis of specific chiral intermediates . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the butanoate metabolism pathway . It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which catalyze its reduction and conversion to hydroxy derivatives . These metabolic pathways are essential for the synthesis of chiral intermediates used in pharmaceuticals and agrochemicals. This compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. This distribution is crucial for its biochemical activity and effectiveness in various cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be localized to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria . This localization is often directed by targeting signals or post-translational modifications, ensuring that this compound reaches its intended site of action. The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-3-chloro-2-oxo butanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl-3-chloro-2-oxo butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Reduction: Ethyl-3-chloro-2-hydroxy butanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-chloro-2-oxo butanoic acid and ethanol

Mechanism of Action

The mechanism of action of ethyl-3-chloro-2-oxo butanoate involves its reactivity with nucleophiles and reducing agents. The compound’s carbonyl group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl-3-chloro-2-oxo butanoate can be compared with other similar compounds, such as ethyl acetoacetate and ethyl 2-chloro-3-oxobutanoate. These compounds share similar structural features but differ in their reactivity and applications:

This compound is unique due to its specific reactivity and the range of products it can form through various chemical reactions.

Properties

IUPAC Name

ethyl 3-chloro-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHFJPUOJRVNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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